Methyl 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate
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Overview
Description
Methyl2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzyloxy group and a methylthiazolyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoic acid.
Reduction: 2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzyl alcohol.
Substitution: Various substituted thiazolyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets. The benzyloxy and thiazolyl groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-Methyl-thiazol-4-yl)-benzoate
- 2-(2-Methyl-1,3-thiazol-4-yl)ethanol
Uniqueness
Methyl2-(benzyloxy)-5-(2-methylthiazol-4-yl)benzoate is unique due to the presence of both a benzyloxy group and a methylthiazolyl group, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it offers a unique combination of reactivity and functionality that makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H17NO3S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 5-(2-methyl-1,3-thiazol-4-yl)-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H17NO3S/c1-13-20-17(12-24-13)15-8-9-18(16(10-15)19(21)22-2)23-11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
InChI Key |
GLUDMWNLWIKIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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